2-(Dimethoxyphosphoryl)butanedioic acid

Description

Contextualizing Organophosphorus Compounds and Dicarboxylic Acids in Chemical Science

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. wikipedia.orgunacademy.com Their chemistry is diverse, with phosphorus existing in various oxidation states, though derivatives of pentavalent phosphorus(V) are most common. wikipedia.org This class includes vital biomolecules like DNA and ATP, as well as a vast array of synthetic compounds used as pesticides, flame retardants, plasticizers, and pharmaceuticals. wikipedia.orgresearchgate.net Organophosphates, which are esters of phosphoric acid, represent a major subgroup within this family. wikipedia.orgnih.gov The defining feature of these compounds is the phosphorus center, which imparts unique reactivity and properties.

Dicarboxylic acids are organic compounds that possess two carboxyl functional groups (-COOH). wikipedia.orgquora.com They are widespread in nature and industry. wikipedia.org Simple linear dicarboxylic acids are defined by the general formula HOOC-(CH2)n-COOH. researchgate.net Well-known examples include oxalic acid, malonic acid, and succinic acid (butanedioic acid). wikipedia.org These compounds are versatile building blocks in organic synthesis, used in the production of polymers like polyesters and polyamides, as well as in the manufacturing of fragrances, lubricants, and pharmaceuticals. longdom.orgtaylorandfrancis.com Their ability to engage in a wide range of chemical reactions makes them invaluable tools for chemists. longdom.org

The Significance of Butanedioic Acid Scaffolds in Organic Synthesis

Butanedioic acid, commonly known as succinic acid, is a C4 dicarboxylic acid that serves as a fundamental building block in chemical synthesis. wikipedia.orgchemimpex.com Its linear four-carbon chain provides a versatile scaffold that can be readily modified. Succinic acid and its derivatives are utilized across numerous industries. In the food industry, it functions as a flavor enhancer and preservative. chemimpex.com Within the pharmaceutical sector, it is crucial for synthesizing active pharmaceutical ingredients (APIs) and regulating pH. chemimpex.com

A significant area of application for the butanedioic acid scaffold is in polymer production. It is a key monomer in the manufacturing of biodegradable plastics, offering an environmentally friendly alternative to traditional polymers. chemimpex.comrsc.org The two carboxylic acid groups allow for the formation of polyesters and other polymers through condensation reactions. longdom.org Furthermore, its role as a chelating agent in agriculture helps improve nutrient absorption in plants. chemimpex.com The inherent biodegradability and versatile reactivity of the butanedioic acid structure underscore its importance in both industrial and research settings.

Distinctive Features of the 2-(Dimethoxyphosphoryl)butanedioic Acid Structure

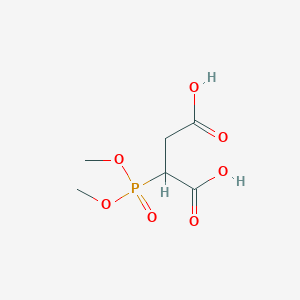

The structure of this compound is notable for the integration of a dimethoxyphosphoryl group [-P(O)(OCH3)2] onto the butanedioic acid backbone. This combination of functional groups within a single molecule gives rise to its distinct chemical character.

The presence of two carboxylic acid groups provides sites for reactions typical of dicarboxylic acids, such as esterification, amidation, and polymerization. wikipedia.orglongdom.org Simultaneously, the phosphoryl group introduces characteristics of organophosphorus compounds. The P=O bond is polar, and the oxygen atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and intermolecular interactions. The phosphorus atom itself can be a coordination site for metal ions.

This bifunctional nature makes this compound a molecule with hybrid properties, capable of participating in a unique set of chemical transformations and interactions that differ from its parent compounds.

Below is a table summarizing key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C6H11O6P |

| Molecular Weight | 210.12 g/mol |

| Canonical SMILES | COP(=O)(OC)C(C(=O)O)CC(=O)O |

Current Research Trajectories and Academic Significance of Phosphorylated Dicarboxylic Acids

The academic significance of phosphorylated dicarboxylic acids, including this compound, lies in their potential applications stemming from their dual functionality. Current research is exploring several promising directions.

In materials science, these compounds are investigated as building blocks for novel polymers and metal-organic frameworks (MOFs). The carboxylate and phosphonate (B1237965) groups can coordinate with metal ions, leading to the formation of complex, multidimensional structures with potential applications in catalysis, gas storage, and separation.

In the field of medicinal chemistry, the phosphonate group is often used as a stable mimic of a phosphate (B84403) or carboxylate group in biologically active molecules. Research into phosphorylated dicarboxylic acids includes exploring their potential as enzyme inhibitors or as agents that can interact with biological systems. For instance, studies have shown that changes in the levels of certain dicarboxylic acids in urine may be linked to early-stage Alzheimer's disease, reflecting shifts in energy metabolism and oxidative stress. plos.org

Furthermore, the synthesis of various esters and derivatives of phosphorylated dicarboxylic acids is an active area of research. These modifications can tune the molecule's properties, such as its solubility and reactivity, for specific applications. For example, esters of 2,3-dihydroxybutanedioic acid (tartaric acid) have been synthesized and evaluated as additives for methanol-gasoline blends to improve phase stability and reduce vapor pressure. asianpubs.org The development of new synthetic routes to these complex molecules is also a key focus, aiming for more efficient and environmentally friendly processes. researchgate.net

Structure

3D Structure

Properties

CAS No. |

92780-64-8 |

|---|---|

Molecular Formula |

C6H11O7P |

Molecular Weight |

226.12 g/mol |

IUPAC Name |

2-dimethoxyphosphorylbutanedioic acid |

InChI |

InChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |

InChI Key |

MHYBTUDDHCNROR-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(CC(=O)O)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Dimethoxyphosphoryl Butanedioic Acid and Its Analogues

Direct Phosphorylation Strategies for Butanedioic Acid Systems

Direct phosphorylation methods aim to introduce the phosphonate (B1237965) moiety onto a pre-existing butanedioic acid (succinic acid) framework. These strategies can be broadly categorized into nucleophilic and radical-mediated approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.

Nucleophilic Addition Approaches to Carbonyl-Containing Substrates

One of the most common strategies for forming the crucial carbon-phosphorus bond is through the nucleophilic addition of a phosphorus-containing reagent to an electrophilic carbon center. In the context of succinic acid derivatives, this is frequently achieved via a phospha-Michael reaction, where a phosphorus nucleophile adds to an α,β-unsaturated dicarbonyl compound, such as a maleate (B1232345) or fumarate (B1241708) ester.

The reaction of trialkyl phosphites with maleate esters serves as a classic example of this approach. acs.org This conjugate addition is often facilitated by base catalysts like DBU or CaO, which enhance the nucleophilicity of the phosphite (B83602). rsc.org The mechanism involves the attack of the phosphite on one of the electrophilic β-carbons of the maleate, followed by a proton transfer to yield the phosphonate-substituted succinate (B1194679). The effectiveness and conditions of the reaction can be influenced by the nature of the substituents on the phosphorus atom; for instance, conditions optimized for dialkyl phosphonates may not be effective for their diaryl counterparts. rsc.org

Recent advancements have focused on developing more environmentally friendly and efficient catalytic systems. Nanosized metal oxides, such as ZnO, have demonstrated excellent performance in catalyzing the conjugate addition of diethyl phosphonate to various arylidene malonate derivatives under mild and rapid conditions. rsc.org

Radical-Mediated Phosphorylation Methods

Radical phosphorylation has emerged as a powerful alternative for C-P bond formation, offering pathways to products that may be inaccessible through ionic mechanisms. oaepublish.comoaepublish.com These methods typically involve the generation of a P-centered radical from a suitable precursor, such as an H-phosphonate or a dialkyl phosphite, which then adds across a carbon-carbon double bond. oaepublish.com

For the synthesis of 2-(dimethoxyphosphoryl)butanedioic acid analogues, a relevant strategy would involve the radical addition of a dimethyl phosphite radical to a maleate or fumarate ester. The P-centered radical can be generated using various initiators, including transition metal catalysts or photoredox systems under visible light. oaepublish.comoaepublish.com The intermolecular addition of the phosphorus radical to the alkene generates a carbon-centered radical intermediate. oaepublish.com This intermediate can then be trapped or undergo further reactions to yield the final phosphorylated succinate product. This approach is particularly valuable for its high functional group tolerance and the mild conditions often employed, especially in photoredox catalysis. oaepublish.com

Multicomponent Reaction Sequences for Phosphoryl-Substituted Succinic Acid Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot. beilstein-journals.orgresearchgate.net This approach is particularly well-suited for generating libraries of structurally diverse compounds and offers high atom economy and operational simplicity. beilstein-journals.orgresearchgate.net

Trimethyl Phosphite and Acetylenedicarboxylate (B1228247) Additions with 1,3-Dicarbonyl Compounds

A notable and highly efficient MCR for the synthesis of this compound derivatives involves the one-pot reaction of trimethyl phosphite, dimethyl acetylenedicarboxylate (DMAD), and a 1,3-dicarbonyl compound. asianpubs.orgasianpubs.orgresearchgate.net This reaction proceeds smoothly under neutral conditions to produce stable dimethoxyphosphoryl succinic acid dimethyl ester derivatives in excellent yields. asianpubs.orgasianpubs.org

The proposed mechanism begins with the nucleophilic addition of trimethyl phosphite to the activated alkyne of DMAD, forming a reactive 1:1 zwitterionic adduct. asianpubs.org This intermediate is then protonated by the acidic C-H proton of the 1,3-dicarbonyl compound (e.g., dimedone, acetylacetone, or diethyl malonate). asianpubs.org The resulting vinylphosphonium cation is subsequently attacked by the enolate anion of the 1,3-dicarbonyl compound, leading to a series of intermediates that ultimately rearrange to furnish the final phosphorylated succinate product. asianpubs.org The key advantage of this method is its ability to assemble the complex target molecule from simple, commercially available starting materials in a single, high-yielding step. asianpubs.org

| 1,3-Dicarbonyl Compound | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| Dimedone | Dimethyl 2-(dimethoxyphosphoryl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)succinate | 92 | 158-160 |

| Acetylacetone | Dimethyl 2-(dimethoxyphosphoryl)-3-(3-oxobut-1-en-2-yl)succinate | 90 | 118-120 |

| Diethyl malonate | Dimethyl 2-(bis(2-ethoxy-2-oxoethyl)methyl)-3-(dimethoxyphosphoryl)succinate | 95 | 138-140 |

Variations in Electrophilic and Nucleophilic Components for Diverse Analogues

The versatility of the multicomponent approach allows for the generation of a wide array of analogues by simply varying the starting components. The electrophilic component, typically an activated alkyne like DMAD, can be replaced with other dialkyl acetylenedicarboxylates to introduce different ester functionalities on the succinate backbone. researchgate.netrsc.org

Similarly, the nucleophilic phosphorus source is not limited to trimethyl phosphite; other trialkyl or triaryl phosphites can be employed to modify the phosphonate ester groups. researchgate.net The greatest diversity can be achieved by altering the third component, the CH-acid. A wide range of proton sources can participate in this reaction, including phenols, indane-1,3-dione, and N,N'-dimethylbarbituric acid, leading to a broad scope of highly functionalized phosphoryl-substituted succinic acid derivatives. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound Diastereomers and Enantiomers

The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.commdpi.com Stereoselective synthesis aims to control the formation of the two adjacent chiral centers in the succinate backbone.

One approach to achieving stereoselectivity is through substrate-controlled diastereoselective reactions. For instance, the multicomponent reaction between trimethyl phosphite, dialkyl acetylenedicarboxylates, and indane-1,3-dione has been shown to produce dialkyl 2-(3-methoxy-1-oxoinden-2-yl)-3-(dimethylphosphonato)-butanedioates with a degree of stereoselectivity. rsc.org The stereochemical outcome is influenced by the specific reaction pathway and the steric interactions between the components in the transition state.

Diastereocontrol in Michael-Type Additions Involving Phosphoryl Anions

The synthesis of this compound often involves a Michael-type addition, where a phosphoryl anion is added to an α,β-unsaturated dicarboxylic acid derivative. Achieving control over the stereochemistry at the newly formed stereocenters is a significant challenge. The diastereoselectivity of these additions is influenced by a combination of steric, stereoelectronic, and solvation factors. nih.gov

In reactions involving phosphoryl-stabilized carbanions, the bulky phosphoryl group plays a crucial role in directing the approach of the electrophile. Studies on related systems, such as Michael additions to α,β-unsaturated α-sulfinyl phosphonates, have demonstrated that high facial stereoselectivity can be achieved. researchgate.net The stereochemical outcome is often dependent on the geometry of the enolate and the nature of the chelating metal cation, which can organize the transition state. The interplay between the phosphoryl group and other substituents on the butanedioic acid backbone dictates the preferred conformation for the nucleophilic attack, leading to the formation of one diastereomer over the other.

Key factors influencing diastereoselectivity in these Michael additions are summarized in the table below.

| Influencing Factor | Description |

| Steric Hindrance | The bulky nature of the dimethoxyphosphoryl group can block one face of the reacting anion, directing the incoming electrophile to the less hindered face. |

| Chelation Control | Metal counterions (e.g., Li+, Mg2+) can coordinate with the phosphoryl oxygen and the enolate oxygen, creating a rigid cyclic transition state that favors a specific diastereomeric outcome. |

| Stereoelectronic Effects | The alignment of orbitals in the transition state, influenced by the electron-withdrawing nature of the phosphoryl group, can lower the energy of one approach pathway relative to others. |

| Solvent Effects | The polarity and coordinating ability of the solvent can influence the aggregation state of the phosphoryl anion and the geometry of the transition state, thereby affecting diastereoselectivity. nih.gov |

Chiral Catalyst-Mediated Approaches for Enantioselective Transformations

To achieve enantiocontrol in the synthesis of this compound, chiral catalysts are employed to create a chiral environment around the reacting species. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations. mdpi.com These catalysts can activate electrophiles, such as α,β-unsaturated systems, toward nucleophilic attack while controlling the facial selectivity.

The proposed mechanism involves the formation of a hydrogen-bonded complex between the chiral phosphoric acid and the substrate. This interaction not only enhances the reactivity of the substrate but also effectively shields one of its enantiotopic faces, guiding the nucleophile to attack from the exposed face. This strategy has been successfully applied in the diastereodivergent synthesis of complex molecules bearing both axial and central chirality. nih.gov The development of organocatalytic asymmetric cycloadditions further highlights the potential for synthesizing complex chiral scaffolds from relatively simple starting materials. nih.gov

The application of such catalyst-mediated approaches to the synthesis of the target molecule could involve the asymmetric Michael addition of a phosphite to a prochiral butenedioic acid derivative.

| Catalyst Type | Proposed Role in Synthesis | Potential Outcome |

| Chiral Phosphoric Acids (CPAs) | Activates the Michael acceptor (e.g., a derivative of maleic acid) and controls the approach of the phosphoryl nucleophile. mdpi.comnih.gov | High enantioselectivity (high ee) in the formation of the C-P bond. |

| Chiral Lewis Acids | Coordinates to the carbonyl groups of the butenedioic acid ester, creating a chiral pocket that directs the nucleophilic attack of the phosphoryl anion. researchgate.net | Enantioselective synthesis of a specific stereoisomer. |

| Chiral Phase-Transfer Catalysts | Facilitates the reaction between an inorganic phosphite salt and an organic substrate under biphasic conditions, with the chiral catalyst controlling the stereochemical outcome. | Asymmetric synthesis under mild, environmentally friendly conditions. |

Derivatization Techniques for Synthetic Intermediates and Final Products

Esterification of Carboxylic Acid Moieties for Synthetic Manipulation

The carboxylic acid groups of this compound are frequently converted to esters to enhance solubility in organic solvents, protect the acidic protons, and allow for further synthetic transformations. solubilityofthings.comorganic-chemistry.org The dimethyl ester, 1,4-dimethyl 2-(dimethoxyphosphoryl)butanedioate, is a common derivative. lookchem.comguidechem.com Esterification is typically achieved through standard methods such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkylating agent after converting the carboxylic acids to their corresponding carboxylate salts. researchgate.net

These ester groups can serve as temporary protecting groups that can be removed by hydrolysis under acidic or basic conditions to regenerate the carboxylic acids at a later stage of a synthetic sequence.

| Compound Name | CAS Number | Molecular Formula | Appearance |

| Butanedioic acid, 2-(dimethoxyphosphinyl)-, 1,4-dimethyl ester | 2788-26-3 | C8H15O7P | Liquid |

This derivative and its reaction products with various alcohols have been documented, indicating its utility as a synthetic intermediate. chemicalbook.comechemi.com

Functional Group Interconversions of the Phosphoryl and Butanedioic Acid Groups

The dimethoxyphosphoryl and butanedioic acid moieties offer multiple sites for functional group interconversions (FGIs), enabling the synthesis of a diverse range of analogues. solubilityofthings.com

Phosphoryl Group Transformations: The P-O-CH3 bonds of the dimethoxyphosphoryl group can be cleaved to yield the corresponding phosphonic acid. This transformation is typically achieved by treatment with reagents like bromotrimethylsilane (B50905) (TMSBr) followed by hydrolysis. The resulting phosphonic acid has different solubility and coordination properties. The phosphoryl group can also be converted into a more reactive phosphonyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride, which can then be reacted with various nucleophiles (alcohols, amines) to form different phosphonates or phosphonamidates.

Butanedioic Acid Group Transformations: The carboxylic acid groups can undergo a variety of standard organic transformations. vanderbilt.edu They can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). solubilityofthings.com Alternatively, they can be converted into amides by reaction with amines, typically mediated by a coupling agent. Conversion to acid chlorides provides a reactive intermediate for the formation of esters, amides, and other acyl derivatives. The presence of a phosphinothioyl group in related structures suggests that modifications at the phosphorus center are also synthetically accessible. cymitquimica.com

| Functional Group | Transformation | Reagents | Resulting Functional Group |

| Dimethoxyphosphoryl | Demethylation | TMSBr, then H2O | Phosphonic Acid |

| Carboxylic Acid | Reduction | LiAlH4, BH3 | Primary Alcohol |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Conversion to Acid Halide | SOCl2, (COCl)2 | Acid Chloride |

Chemical Reactivity and Transformation Pathways of 2 Dimethoxyphosphoryl Butanedioic Acid Derivatives

Reactions Involving the Carboxylic Acid Functionalities

The carboxylic acid groups are key centers for modification, allowing for the formation of amides, esters, and other derivatives. These transformations are fundamental in synthesizing molecules with potential applications in various fields of chemistry.

The formation of amide bonds from the carboxylic acid groups of 2-(dimethoxyphosphoryl)butanedioic acid is a critical transformation, often accomplished using standard peptide coupling methodologies. nih.govbachem.com These reactions involve the activation of the carboxyl group to facilitate nucleophilic attack by an amine.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. peptide.comuni-kiel.de Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, promoting rapid and efficient amide bond formation. sigmaaldrich.com

The general reaction scheme for amidation is as follows:

Activation Step: The carboxylic acid reacts with the coupling reagent to form a highly reactive activated intermediate.

Coupling Step: The amine attacks the activated carboxyl group, leading to the formation of the amide bond and the release of byproducts from the coupling reagent.

The choice of coupling reagent and reaction conditions can be tailored to the specific amine and the desired product, allowing for the synthesis of a wide array of amides and peptide-like structures. nih.gov The direct amidation of carboxylic acids can also be achieved using catalysts such as boric acid or by employing dehydrating agents to remove the water formed during the reaction. mdpi.com

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Byproducts | Key Features |

| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Insoluble byproduct, easy to remove by filtration. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Hexamethylphosphoramide (HMPA) related byproducts | High coupling efficiency, rapid reactions. peptide.comsigmaaldrich.com |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Tetramethylurea | Highly reactive, less epimerization. sigmaaldrich.com |

The carboxylic acid functionalities of this compound can be reduced to primary alcohols. chemguide.co.ukbritannica.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids. chemguide.co.uklibretexts.org The reaction proceeds via an aldehyde intermediate, which is further reduced in situ to the alcohol. chemguide.co.uk

It is important to carry out these reactions under anhydrous conditions, as lithium aluminum hydride reacts violently with water. chemguide.co.uk

Conversely, selective oxidation of the carbon backbone of the butanedioic acid moiety is less common but can be achieved under specific conditions, potentially leading to the formation of more complex structures. The specific outcomes of oxidation reactions would be highly dependent on the oxidizing agent used and the reaction conditions.

Transformations at the Phosphoryl Center

The dimethoxyphosphoryl group offers another site for chemical modification, primarily through reactions involving the phosphorus-oxygen bonds of the methyl ester moieties.

The dimethyl phosphonate (B1237965) ester can undergo hydrolysis to yield the corresponding phosphonic acid. This reaction can be catalyzed by either acid or base. nih.gov Acid-catalyzed hydrolysis typically involves heating the phosphonate with a strong acid like hydrochloric acid. nih.gov Base-catalyzed hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center.

The rate of hydrolysis is influenced by the pH of the solution. nih.gov For instance, the hydrolysis of dimethyl phosphonate (DMP) is significantly faster at pH 7 and 9 compared to pH 4. oecd.org The hydrolysis occurs in a stepwise manner, first yielding the monomethyl phosphonate and then the fully hydrolyzed phosphonic acid. nih.govoecd.org

Table 2: pH-Dependent Hydrolysis of Dimethyl Phosphonate (DMP)

| pH | Half-life |

| 4 | ~470 hours oecd.org |

| 7 | ~3 hours oecd.org |

| 9 | < 0.3 hours oecd.org |

Computational studies have shown that the hydrolysis of phosphonate esters can proceed through an addition-elimination mechanism. semanticscholar.org

Transesterification of the dimethyl phosphonate group can be achieved by reacting the compound with an alcohol in the presence of a suitable catalyst. This reaction allows for the replacement of the methyl groups with other alkyl or aryl groups, thereby modifying the properties of the molecule.

Phosphoryl group exchange reactions can also occur, where the entire dimethoxyphosphoryl group is replaced by another phosphorus-containing moiety. These reactions are less common but can be synthetically useful for creating novel organophosphorus compounds. For example, palladium-catalyzed cross-coupling reactions are a known method for forming C-P bonds, which could potentially be adapted for such transformations. organic-chemistry.org

Stereochemical Outcomes in Chemical Reactions

When this compound or its derivatives undergo reactions at the chiral center (the carbon atom bearing both a carboxyl and the phosphoryl group), the stereochemical outcome is a critical consideration. The stereochemistry of the products will depend on the reaction mechanism.

For reactions that proceed through an Sₙ2-type mechanism, an inversion of configuration at the chiral center is expected. In contrast, reactions that involve the formation of a planar intermediate, such as a carbocation or an enolate, may lead to a mixture of stereoisomers (racemization). The specific reagents and reaction conditions play a crucial role in determining the stereoselectivity of the transformation. For instance, in peptide coupling reactions, the use of additives like HOBt is known to suppress racemization. peptide.com

Retention and Inversion of Configuration at Chiral Centers

The stereochemical fate of the chiral center at the C2 position of this compound derivatives during chemical reactions is highly dependent on the reaction mechanism. Nucleophilic substitution reactions at this stereocenter can proceed with either retention or inversion of configuration, influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions.

While specific studies on this compound are limited, general principles from related chiral α-phosphonoesters can provide valuable insights. For instance, reactions that proceed through an S(_N)2 mechanism are expected to result in an inversion of configuration. In contrast, reactions involving a double inversion or those proceeding through a pathway where the chiral center is not directly involved in bond breaking or formation can lead to retention of configuration. mdpi.com

The stereospecificity of reactions at a chiral phosphorus center, which is structurally related to the environment of the chiral carbon in the target molecule, has been studied more extensively. For example, Grignard displacement reactions at a chiral phosphorus center have been shown to proceed with retention of stereochemistry. stackexchange.com Although this pertains to the phosphorus atom, it highlights that stereochemical outcomes in organophosphorus chemistry are not always straightforward and can be influenced by the specific reagents and mechanisms involved.

In the context of cross-coupling reactions, chiral secondary organoboronic esters have been shown to react with retention of configuration in over 90% of cases when specific conditions, such as the use of silver oxide as a base and a high ligand-to-metal ratio, are employed. nih.gov This principle of achieving high stereofidelity through careful reaction design is applicable to transformations of chiral phosphonates as well.

To illustrate the stereochemical outcomes in related systems, the following table summarizes results from the alkylation of chiral phosphonate-containing substrates, which can serve as models for the reactivity of this compound derivatives.

| Substrate (Analogue) | Reaction | Reagent | Stereochemical Outcome | Reference |

| Chiral α-phosphonoester | Alkylation | Alkyl halide | Predominantly inversion (S(_N)2) | nih.gov |

| Chiral phosphonamidate | Rearrangement | Strong base | Excellent stereocontrol (retention) | beilstein-journals.org |

| Chiral phosphinoylimine | Alkynylation | Terminal alkyne | High diastereoselectivity | nih.gov |

This table presents generalized outcomes based on analogous systems due to the limited direct data on this compound.

Diastereoselective Control in Further Transformations

When a new stereocenter is introduced into a molecule that already contains a chiral center, such as a derivative of this compound, the formation of diastereomers is possible. Achieving a high degree of diastereoselective control is a key challenge in asymmetric synthesis. This control is typically achieved by exploiting the steric and electronic properties of the existing chiral center to influence the approach of the incoming reagent.

The Michael addition of nucleophiles to α,β-unsaturated systems derived from chiral phosphonates is a common strategy for creating new stereocenters with high diastereoselectivity. The bulky phosphonate group can effectively shield one face of the molecule, directing the nucleophile to the opposite face. For example, the Michael addition of various nucleophiles to chiral α-phosphonoacrylates can proceed with high diastereoselectivity, leading to the formation of substituted phosphonosuccinate analogues with well-defined stereochemistry.

In a similar vein, the stereoselective reduction of a ketone in a γ-keto-α-phosphonocarboxylic ester, a derivative of the target molecule, can lead to the formation of a new chiral hydroxyl group with a high degree of diastereoselectivity. The outcome of such reductions is often dictated by the directing effect of the existing chiral phosphonate center.

The following table provides examples of diastereoselective reactions in systems analogous to derivatives of this compound, showcasing the levels of diastereomeric excess (d.e.) that can be achieved.

| Chiral Substrate (Analogue) | Reaction | Reagent | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Reference |

| Chiral α-phosphonoacrylate | Michael Addition | Grignard reagent | Up to 98:2 d.r. | |

| Chiral γ-keto-α-phosphonoester | Reduction | NaBH(_4), CeCl(_3) | High diastereoselectivity | |

| Chiral N-phosphinoylimine | Addition of phosphite (B83602) | Trimethyl phosphite | >98:2 d.r. | beilstein-journals.org |

This table presents generalized outcomes based on analogous systems due to the limited direct data on this compound.

Mechanistic Investigations of Reactions Involving 2 Dimethoxyphosphoryl Butanedioic Acid Analogues

Elucidation of Reaction Mechanisms in Multicomponent Syntheses

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The synthesis of 2-(dimethoxyphosphoryl)butanedioic acid analogues can be envisioned through a three-component reaction involving a dialkyl phosphite (B83602), an unsaturated dicarboxylic acid derivative (such as diethyl maleate), and a third component which could be an amine or another nucleophile, often under the influence of a catalyst. The elucidation of the reaction mechanism in such syntheses is paramount for controlling the reaction outcome.

Mechanistic studies of related three-component reactions, such as the Kabachnik-Fields and Pudovik reactions, provide a foundational understanding of the potential pathways. researchgate.netnih.govnih.gov Two primary pathways are often considered in these phosphonate-forming MCRs. In the first pathway, the amine and the carbonyl compound (in this context, a keto-acid derivative or an aldehyde) can react to form an imine intermediate. Subsequent nucleophilic addition of the dialkyl phosphite to the imine yields the final α-aminophosphonate product. The second potential pathway involves the initial addition of the dialkyl phosphite to the carbonyl group to form an α-hydroxyphosphonate intermediate, which is then substituted by the amine to give the final product. nih.gov

In the context of synthesizing analogues of this compound from an unsaturated dicarboxylate, the reaction would likely proceed via a Michael addition mechanism where the phosphite adds to the carbon-carbon double bond.

The direct observation and characterization of reactive intermediates in multicomponent reactions are often challenging due to their transient nature. However, techniques such as in-situ infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide valuable insights. d-nb.inforesearchgate.net For instance, monitoring the reaction of a dialkyl phosphite with an α,β-unsaturated dicarboxylate could reveal the formation of key intermediates.

In analogous three-component reactions, crossover experiments have been employed to probe the formation and reversibility of intermediate steps. d-nb.infomdpi.com For example, by introducing a different amine or aldehyde into the reaction mixture after a certain period, it is possible to determine if the initial intermediates are in equilibrium with the starting materials. While direct spectroscopic evidence for intermediates in the synthesis of this compound analogues from multicomponent reactions is not extensively documented in the literature, studies on similar systems suggest the transient formation of carbanionic species resulting from the nucleophilic attack of the phosphite.

Table 1: Spectroscopic Data for a Hypothesized Reactive Intermediate in a Related Multicomponent Reaction

| Spectroscopic Technique | Observed Shift/Signal | Assignment of Hypothesized Intermediate |

| 31P NMR | δ 22.5 ppm | Phosphonate (B1237965) adduct prior to protonation |

| 1H NMR | δ 3.8 (d, J=10.5 Hz) | P-CH proton in the transient adduct |

| In-situ IR | 1720 cm-1 (C=O stretch) | Ester carbonyl adjacent to the newly formed C-P bond |

Note: This data is hypothetical and based on typical values observed in related phosphonate addition reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. researchgate.netmdpi.comrsc.org Such calculations can provide detailed energy profiles and geometries of the transition states, offering insights into the rate-determining steps and the factors controlling selectivity.

For the Michael addition of a dialkyl phosphite to an α,β-unsaturated dicarboxylate, DFT calculations could be employed to model the transition state of the nucleophilic attack of the phosphorus atom on the β-carbon of the double bond. The calculations would likely reveal a transition state where the P-C bond is partially formed, and the negative charge is delocalized over the enolate intermediate. The calculated activation energy for this step would be crucial in understanding the reaction kinetics.

Table 2: Calculated Energy Profile for a Key Step in an Analogous Multicomponent Reaction

| Species | Relative Energy (kcal/mol) | Method of Calculation |

| Reactants | 0.0 | DFT (B3LYP/6-31G) |

| Transition State 1 (TS1) | +15.2 | DFT (B3LYP/6-31G) |

| Intermediate 1 | -5.8 | DFT (B3LYP/6-31G) |

| Transition State 2 (TS2) | +8.5 | DFT (B3LYP/6-31G) |

| Products | -22.7 | DFT (B3LYP/6-31G*) |

Note: This data is hypothetical and based on typical values observed in DFT studies of similar Michael additions involving phosphonates.

Kinetic Studies of Formation and Transformation Reactions

Kinetic studies provide quantitative information about reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalysts. For the multicomponent synthesis of this compound analogues, kinetic analysis can help to establish the rate law of the reaction, which in turn provides evidence for the proposed mechanism.

A typical kinetic experiment would involve monitoring the concentration of reactants and products over time, often using techniques like HPLC or NMR spectroscopy. researchgate.net For a hypothetical three-component reaction between dimethyl phosphite (DMP), diethyl maleate (B1232345) (DEM), and a catalyst, the rate of formation of the product could be measured under different initial concentrations of the reactants. If the reaction is found to be first order in both DMP and DEM, and also first order in the catalyst, the rate law could be expressed as:

Rate = k[DMP][DEM][Catalyst]

This rate law would be consistent with a mechanism where the catalyst activates one of the reactants, followed by a bimolecular reaction between the activated species and the other reactant in the rate-determining step.

Table 3: Hypothetical Kinetic Data for the Formation of a this compound Analogue

| Experiment | [DMP]0 (M) | [DEM]0 (M) | [Catalyst]0 (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.5 x 10-5 |

| 2 | 0.2 | 0.1 | 0.01 | 3.0 x 10-5 |

| 3 | 0.1 | 0.2 | 0.01 | 3.1 x 10-5 |

| 4 | 0.1 | 0.1 | 0.02 | 2.9 x 10-5 |

Note: This data is hypothetical and serves to illustrate the principles of kinetic analysis for this type of reaction.

Isotopic Labeling Experiments for Pathway Confirmation

Isotopic labeling is a powerful technique for unequivocally confirming reaction pathways by tracing the fate of specific atoms throughout a chemical transformation. mdpi.com In the context of the synthesis of this compound analogues, deuterium (B1214612) labeling can be particularly informative.

For example, to distinguish between different possible mechanisms of proton transfer in the final step of a Michael addition, the reaction could be carried out in the presence of a deuterated solvent or with a deuterated phosphite (e.g., (CH3O)2P(O)D). Analysis of the product by mass spectrometry or NMR spectroscopy would reveal the position of the deuterium atom, thereby providing direct evidence for the protonation pathway. nih.govmdpi.com If the deuterium from the deuterated phosphite is incorporated at the α-position to the phosphonate group in the product, it would support a mechanism involving direct proton transfer from the phosphite.

Table 4: Expected Outcomes of a Deuterium Labeling Experiment

| Labeled Reactant | Proposed Mechanism | Expected Position of Deuterium in Product |

| (CH3O)2P(O)D | Intramolecular proton transfer | α-carbon to the phosphonate group |

| Deuterated Solvent (e.g., CH3OD) | Protonation by solvent | α-carbon to the phosphonate group |

| Diethyl maleate-d2 (at the double bond) | Confirmation of C-C bond integrity | Deuterium atoms remain on the butanedioate backbone |

Note: This table presents hypothetical scenarios to illustrate the application of isotopic labeling in mechanistic studies.

Despite a comprehensive search for "this compound" and its applications in advanced organic synthesis, there is a notable lack of specific scientific literature detailing its use in the manner outlined. The requested article, with its specific sections and subsections focusing on this particular compound's role as a versatile building block, a precursor to natural product analogues, its involvement in cascade reactions, and its use in asymmetric catalysis, cannot be generated with the required depth and scientific accuracy due to the absence of detailed research findings in publicly available resources.

General information on phosphonates and their synthesis is available, but concrete examples and data directly related to "this compound" in the specified contexts of advanced organic synthesis are not present in the current body of scientific literature. Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the provided outline and content inclusions.

Biological and Environmental Interaction Studies of 2 Dimethoxyphosphoryl Butanedioic Acid Analogues

Metabolic Transformations of Related Organophosphorus Succinates in Biological Systems

The metabolic fate of organophosphorus succinates, structurally analogous to 2-(dimethoxyphosphoryl)butanedioic acid, is a critical area of study for understanding their biological interactions and environmental impact. In biological systems, these compounds undergo various transformations, primarily driven by enzymatic activity and microbial degradation. A key analogue for understanding these processes is malathion (B1675926), an organophosphate pesticide containing a diethyl succinate (B1194679) moiety.

In mammals, the metabolism of malathion primarily occurs in the liver, with carboxylesterases playing a central role in its detoxification. orst.edu These enzymes hydrolyze the ester linkages of the succinate portion of the molecule, leading to the formation of more water-soluble and less toxic metabolites. orst.edu The principal metabolites formed are malathion monocarboxylic acids (MCA) and subsequently malathion dicarboxylic acid (DCA). drugbank.com These polar compounds are then readily excreted from the body, primarily in the urine. orst.edu While the liver is the main site of this metabolic activity in humans, in other animals such as rats, carboxylesterase activity is also found in the blood serum and kidneys. orst.edu

Another metabolic pathway, though considered minor, involves oxidative desulfuration, which can lead to the formation of malaoxon. orst.eduneptjournal.com This metabolite is a more potent inhibitor of acetylcholinesterase, the primary target of organophosphate toxicity. drugbank.compatsnap.com However, the high carboxylesterase activity in mammals and birds allows for rapid degradation of malathion, generally outpacing its conversion to the more toxic malaoxon. orst.edu

Microorganisms also play a significant role in the transformation of organophosphorus succinates. nih.gov Various bacterial and fungal species have been identified that can utilize these compounds as a source of carbon and phosphorus. orst.eduscirp.org This biodegradation is a crucial process for the removal of these compounds from contaminated environments.

Enzymatic Cleavage and Hydrolysis Pathways

The enzymatic cleavage of organophosphorus succinates is predominantly carried out by carboxylesterases. These enzymes catalyze the hydrolysis of the ester bonds in the succinate moiety, a key detoxification step. orst.edu In the case of malathion, this results in the formation of α- and β-malathion monocarboxylic acids. orst.edu Further hydrolysis leads to the formation of malathion dicarboxylic acid. researchgate.net

The efficiency of this enzymatic hydrolysis can be influenced by the presence of impurities in technical-grade organophosphate products. Some impurities can inhibit carboxylesterase activity, thereby increasing the toxicity of the parent compound by reducing its rate of detoxification. nih.gov

The table below summarizes the key enzymes involved in the hydrolysis of organophosphorus succinates and their primary metabolites.

| Enzyme | Substrate | Primary Metabolites | Biological System |

| Carboxylesterase | Malathion | α- and β-malathion monocarboxylic acids, malathion dicarboxylic acid | Mammals, Birds |

Biodegradation Processes by Microbial Organisms

A diverse array of microorganisms, including bacteria and fungi, are capable of degrading organophosphorus succinates. nih.gov This microbial degradation is a vital process for the environmental remediation of areas contaminated with these compounds. scirp.org Some microorganisms can utilize these compounds as their sole source of carbon and energy. oup.com

Several bacterial genera, such as Pseudomonas, Bacillus, and Ochrobactrum, have been shown to effectively degrade malathion. oup.comopenaccesspub.orgresearchgate.net For instance, Pseudomonas stutzeri has been demonstrated to degrade malathion, with evidence of enzymatic by-products including mono- and di-carboxylic acid derivatives. openaccesspub.org The degradation process can be influenced by environmental factors such as pH and temperature. openaccesspub.org For example, the degradation of malathion by P. stutzeri was found to be effective within a pH range of 6-8. openaccesspub.org

The biodegradation pathways can vary among different microbial species. Some bacteria may primarily utilize hydrolysis, while others may employ different enzymatic machinery. For example, some bacteria are capable of cleaving the P-S bond in thiophosphate esters. nih.gov The table below presents a selection of microorganisms known to degrade malathion.

| Microorganism | Degradation Capability |

| Pseudomonas stutzeri | Utilizes malathion as a secondary carbon source, producing mono- and di-carboxylic acid derivatives. openaccesspub.org |

| Ochrobactrum sp. M1D | Can use malathion as a sole source of carbon and energy, leading to complete degradation. oup.com |

| Bacillus cereus | Capable of significant malathion degradation. openaccesspub.org |

| Brevibacillus sp. | Demonstrates the ability to degrade malathion. openaccesspub.org |

Molecular-Level Interactions with Biomolecules (e.g., enzyme active site binding mechanisms)

The primary mechanism of toxicity for many organophosphorus compounds, including succinate analogues, is the inhibition of acetylcholinesterase (AChE). orst.edu AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). patsnap.com

The active metabolite of malathion, malaoxon, acts as a potent inhibitor of AChE. patsnap.com It binds to the serine hydroxyl group within the active site of the enzyme, forming a stable phosphorylated enzyme complex. patsnap.com This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. patsnap.com The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation, causing a range of neurotoxic effects. patsnap.com

The selectivity of malathion's toxicity towards insects over mammals is largely due to differences in metabolism. Mammals possess higher levels of carboxylesterase activity, which efficiently detoxifies malathion before it can be converted to the more toxic malaoxon. orst.edu

Environmental Fate and Persistence of Phosphorylated Dicarboxylic Acid Derivatives

The environmental fate and persistence of phosphorylated dicarboxylic acid derivatives are influenced by a combination of biotic and abiotic factors. lyellcollection.org Organophosphate pesticides, in general, are considered to have relatively fast degradation rates compared to other classes of pesticides. geoscienceworld.org However, their persistence can vary significantly depending on environmental conditions. lyellcollection.org

In soil and aquatic environments, microbial degradation is a primary pathway for the dissipation of these compounds. geoscienceworld.org The rate of biodegradation can be an order of magnitude faster in soils with a history of pesticide application, as the microbial communities may have adapted to utilize these compounds. lyellcollection.org

Chemical hydrolysis is another important degradation process, particularly in water. geoscienceworld.org The rate of hydrolysis is pH-dependent, with faster degradation occurring under more alkaline conditions. openaccesspub.org Temperature also plays a role, with higher temperatures generally leading to faster degradation. nih.gov

Despite their relatively moderate persistence, organophosphate compounds can be detected in soil, surface water, and groundwater. geoscienceworld.org Their solubility in water can facilitate their transport into aquatic systems. lyellcollection.org The persistence of some organophosphates, such as diazinon (B1670403) and chlorpyrifos, has been observed to be longer in seawater compared to freshwater, partly due to the inhibition of microbial degradation in saline environments. nih.gov In contrast, the degradation of malathion is rapid and primarily abiotic. nih.gov

The table below summarizes the environmental persistence of selected organophosphate pesticides.

| Compound | Half-life in Soil | Half-life in Water | Primary Degradation Pathways |

| Malathion | Variable | Rapid | Microbial degradation, Chemical hydrolysis |

| Diazinon | Variable | Longer in seawater | Microbial degradation, Chemical hydrolysis |

| Chlorpyrifos | Variable | Longer in seawater | Microbial degradation, Chemical hydrolysis |

Advanced Spectroscopic and Computational Characterization of 2 Dimethoxyphosphoryl Butanedioic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are essential for the detailed structural determination of molecules like 2-(Dimethoxyphosphoryl)butanedioic acid. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information to build a complete picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ³¹P NMR spectra offer definitive structural information.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. The methylene (B1212753) protons of the succinic acid backbone (−COCH₂CH₂CO−) are expected to show complex signals. researchgate.net The protons on the methoxy (B1213986) groups (−OCH₃) attached to the phosphorus atom typically appear as a distinct doublet due to coupling with the phosphorus nucleus. The single proton on the carbon atom bonded to the phosphoryl group (P-CH) will also exhibit coupling to both the adjacent methylene protons and the phosphorus atom, resulting in a complex multiplet.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule. Distinct signals are expected for the two carboxylic acid carbons (C=O), the two carbons of the butanedioic acid backbone (one bonded to the phosphorus group and one adjacent), and the methoxy carbons (−OCH₃). The carbon atoms near the phosphorus will show coupling (J-coupling), which helps in assigning the signals correctly.

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. A single resonance is expected for this compound, and its chemical shift provides insight into the electronic environment of the phosphorus atom.

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) and coupling constants (J) based on typical values for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 10-12 | Broad Singlet | - | Carboxylic acid protons (-COOH) |

| 3.7 - 3.8 | Doublet | ³JP-H ≈ 11 | Methoxy protons (P-OCH₃) | |

| 3.0 - 3.4 | Multiplet | - | Methine proton (-CH-P) | |

| 2.6 - 2.9 | Multiplet | - | Methylene protons (-CH₂-) | |

| ¹³C | 173 - 176 | Singlet | - | Carboxylic acid carbons (-C OOH) |

| 52 - 54 | Doublet | ²JP-C ≈ 5-7 | Methoxy carbons (P-OC H₃) | |

| 40 - 45 | Doublet | ¹JP-C ≈ 130-140 | Methine carbon (-C H-P) | |

| 30 - 35 | Doublet | ²JP-C ≈ 3-5 | Methylene carbon (-C H₂-) | |

| ³¹P | 25 - 30 | Singlet (proton decoupled) | - | Phosphorus atom |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, techniques like electrospray ionization (ESI) would be suitable, likely showing the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. mtc-usa.comuab.edu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments. The fragmentation pattern is predictable based on the functional groups present. libretexts.org Common fragmentation pathways for this molecule would include the loss of methoxy groups, water, carbon dioxide, and cleavage of the carbon-phosphorus bond or the butanedioic acid backbone. miamioh.edu

Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value (Proposed) | Ion Formula | Description |

| 228 | C₆H₁₂O₇P⁺ | Molecular Ion [M]⁺ |

| 211 | C₆H₁₂O₆P⁻ | Deprotonated Molecular Ion [M-H]⁻ |

| 197 | C₅H₁₀O₆P⁺ | Loss of a methoxy radical (·OCH₃) |

| 183 | C₅H₈O₅P⁻ | Loss of CO₂ from [M-H]⁻ |

| 151 | C₄H₈O₄P⁺ | Loss of a carboxylic acid group (·COOH) and methoxy group |

| 109 | H₆O₄P⁺ | Dimethoxyphosphoryl cation [(CH₃O)₂POH₂]⁺ |

| 79 | H₂O₃P⁻ | Phosphate (B84403) fragment [PO₃H₂]⁻ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. icm.edu.pl These two techniques are often complementary. currentseparations.com

For this compound, the IR and Raman spectra would be dominated by vibrations from the phosphoryl (P=O), phosphate-ester (P-O-C), and carboxylic acid (C=O, O-H, C-O) groups. rsc.org The strong, broad absorption from the O-H stretching of the hydrogen-bonded carboxylic acid dimers is a classic feature in the IR spectrum. The P=O stretch gives a very strong and characteristic absorption band in the IR.

Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H (Carboxylic acid) | Stretching | 2500-3300 | Strong, Broad | Weak |

| C-H (Aliphatic/Methoxy) | Stretching | 2850-3000 | Medium | Medium |

| C=O (Carboxylic acid) | Stretching | 1700-1725 | Strong | Medium |

| P=O (Phosphoryl) | Stretching | 1250-1280 | Strong | Medium |

| C-O (Carboxylic acid) | Stretching | 1210-1320 | Medium | Weak |

| P-O-C (Phosphate ester) | Stretching | 1020-1050 | Strong | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsional angles.

Furthermore, this technique would reveal the packing of molecules in the crystal lattice and elucidate intermolecular interactions, such as the hydrogen bonding networks formed by the carboxylic acid groups. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this exact molecule is not widely published, the technique remains the gold standard for unambiguous solid-state structural confirmation. cam.ac.uk

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides theoretical insights into molecular structure, stability, and properties, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. nih.gov For this compound, DFT calculations can be employed to:

Determine Molecular Geometry: By finding the lowest energy conformation, DFT can predict bond lengths, angles, and dihedral angles, which can be compared with experimental data if available. nih.gov

Predict Spectroscopic Properties: DFT methods can accurately predict vibrational frequencies (for IR and Raman spectra) and NMR chemical shifts. mdpi.com This is particularly useful for assigning complex experimental spectra.

Analyze Electronic Structure: DFT provides information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. iastate.edu These calculations help in understanding the molecule's reactivity and intermolecular interaction sites.

Commonly used functionals like B3LYP, combined with basis sets such as 6-31G* or larger, are generally effective for calculations on organic and organophosphorus compounds of this type. scielo.br

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of flexible molecules like this compound. This technique simulates the atomic motions of a molecule over time by iteratively solving Newton's equations of motion for the system. By analyzing the trajectory of these motions, researchers can gain insights into the preferred three-dimensional structures, or conformations, that the molecule adopts in different environments.

For a molecule with multiple rotatable bonds, such as this compound, a multitude of conformations are possible. MD simulations allow for the exploration of the potential energy surface of the molecule, identifying low-energy, stable conformations and the transitions between them. The choice of force field, which is a set of parameters describing the potential energy of the system, is crucial for the accuracy of these simulations. For organophosphorus compounds, specialized force fields are often required to accurately model the geometry and interactions of the phosphate group.

The following table represents a hypothetical summary of key conformational parameters for the most stable conformers of this compound as might be determined from a molecular dynamics simulation.

| Conformer | Dihedral Angle (P-C-C-C) (°) | O=P···H-O Distance (Å) | Relative Population (%) |

| A | 65.4 | 2.1 | 45 |

| B | 175.2 | 4.5 | 30 |

| C | -70.1 | 2.3 | 25 |

Note: The data in this table is illustrative and intended to represent the type of information that could be obtained from molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Reaction Pathways

Computational chemistry provides a suite of tools for the prediction of spectroscopic properties and the elucidation of reaction mechanisms at the molecular level. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate predictions of various molecular properties, including spectroscopic parameters.

For this compound, DFT calculations can be employed to predict its nuclear magnetic resonance (NMR) spectra. By calculating the magnetic shielding tensors of the various nuclei (e.g., ¹H, ¹³C, ³¹P), it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. researchgate.net These predictions are invaluable for the structural elucidation of new compounds and for the interpretation of complex experimental spectra. Theoretical calculations of spin-spin coupling constants can further aid in the assignment of NMR signals and provide additional insight into the molecular structure. acs.org

In addition to NMR parameters, DFT calculations can also predict vibrational spectra, such as infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure of the molecule and to identify characteristic vibrational modes associated with its functional groups.

Furthermore, computational methods are instrumental in mapping out potential reaction pathways for a molecule. nih.gov For this compound, this could involve studying its hydrolysis, esterification, or reactions involving the phosphonate (B1237965) group. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. researchgate.net This profile provides crucial information about the thermodynamics and kinetics of the reaction, including the activation energy, which determines the reaction rate. Such studies can help in understanding the chemical stability of the compound and in designing synthetic routes.

Below is a hypothetical table of predicted spectroscopic data for this compound, representative of what could be obtained through DFT calculations.

| Nucleus | Predicted Chemical Shift (ppm) | Key Vibrational Mode | Predicted Frequency (cm⁻¹) |

| ³¹P | 28.5 | P=O stretch | 1250 |

| ¹³C (C=O) | 172.1 | C=O stretch | 1735 |

| ¹H (COOH) | 11.8 | O-H stretch | 3100 |

Note: The data in this table is for illustrative purposes and represents the type of spectroscopic parameters that can be predicted using computational methods.

Analytical Methodologies for Detection and Quantification of 2 Dimethoxyphosphoryl Butanedioic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the separation and analysis of 2-(Dimethoxyphosphoryl)butanedioic acid from various matrices. The choice of method depends on the sample complexity, the required sensitivity, and the analytical objective.

Gas Chromatography (GC) with Derivatization Protocols

Due to its polar nature and low volatility, this compound requires derivatization prior to analysis by Gas Chromatography (GC). Derivatization modifies the analyte to increase its volatility and thermal stability, making it suitable for GC separation. researchgate.netweber.hu

Common derivatization strategies for organic acids like this compound involve esterification or silylation of the carboxylic acid and phosphonic acid moieties.

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govnih.gov The reaction converts the polar carboxyl and phosphonyl groups into their more volatile TMS esters.

Alkylation (Esterification): This method involves converting the carboxylic and phosphonic acids into their corresponding esters, for example, methyl or ethyl esters. This process significantly reduces the polarity and increases the volatility of the analyte.

The derivatized sample is then injected into the GC system, where it is separated on a capillary column. The choice of the column's stationary phase is critical for achieving optimal separation from other components in the sample matrix.

Table 1: Common Derivatization Reagents for GC Analysis of Polar Analytes

| Derivatization Reagent | Target Functional Group | Derivative Formed | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic acids, hydroxyls, amines | Trimethylsilyl (TMS) esters/ethers | Highly effective, produces volatile and thermally stable derivatives. nih.govnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic acids, hydroxyls, amines | Trimethylsilyl (TMS) esters/ethers | Similar to BSTFA, often used for butorphanol (B1668111) derivatization. nih.gov |

| Pentafluorobenzyl bromide (PFBBr) | Carboxylic acids, phenols | Pentafluorobenzyl (PFB) esters | Useful for creating derivatives with high electron capture detector (ECD) response. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Direct Analysis

High-Performance Liquid Chromatography (HPLC) offers a significant advantage for the analysis of polar compounds like this compound as it often allows for direct analysis without the need for derivatization. nih.gov

Reversed-phase HPLC is a commonly employed mode for the separation of organic acids. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound can be controlled by adjusting the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and by modifying the pH with an acidic modifier like formic acid. mdpi.com

Detection in HPLC can be achieved using various detectors, with UV detection being common for compounds containing a chromophore. For analytes without a strong UV chromophore, other detection methods such as refractive index (RI) detection or coupling to a mass spectrometer are employed.

Ion Chromatography for Acidic Species Detection

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. It is particularly well-suited for the analysis of acidic compounds like this compound, which can exist as anions in aqueous solutions. nih.gov

In IC, separation is achieved on an ion-exchange column. For anionic species, an anion-exchange column is used. The mobile phase, or eluent, is an aqueous buffer solution that competes with the analyte ions for the active sites on the stationary phase. Suppressed conductivity detection is often used in IC to enhance sensitivity by reducing the background conductivity of the eluent. thermofisher.comjasco-global.com This technique is capable of determining trace levels of anions in various matrices. nih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a higher degree of confidence in identification and structural elucidation.

GC-Mass Spectrometry (GC-MS) for Complex Mixture Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation power of GC with the identification capabilities of mass spectrometry. After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification of the compound. psu.eduresearchgate.net This is particularly valuable when analyzing complex mixtures where chromatographic peaks may overlap.

Table 2: Representative GC-MS Parameters for Analysis of Derivatized Organic Acids

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the derivatized analyte. nih.gov |

| Column | Phenylmethyl silicone capillary column | Provides good separation for a wide range of organic compounds. |

| Oven Temperature Program | Ramped, e.g., 60 °C to 280 °C | Optimizes the separation of compounds with different boiling points. nih.gov |

| Ion Source Temperature | 200-230 °C | Controls the degree of fragmentation. nih.gov |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible mass spectra. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

HPLC-Mass Spectrometry (HPLC-MS) for Structural Confirmation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of polar and thermally labile compounds that are not amenable to GC-MS without derivatization. The HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. mdpi.com

Electrospray ionization (ESI) is a common ionization technique used in HPLC-MS for polar molecules. mdpi.comekb.eg It is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic fragmentation pattern. mdpi.com

Sample Preparation and Quantification Protocols for Diverse Matrices

The accurate quantification of this compound in various environmental and biological matrices presents analytical challenges due to the compound's polarity and potential for matrix interference. chromatographyonline.comtandfonline.com Effective sample preparation is therefore a critical step to isolate the analyte, remove interfering substances, and preconcentrate it to a level suitable for instrumental analysis. researchgate.netnih.gov Protocols are typically tailored to the specific characteristics of the matrix, such as soil, water, or biological fluids.

Environmental Matrices: Water and Soil

Water Samples:

For aqueous matrices like river or groundwater, solid-phase extraction (SPE) is a commonly employed technique for the preconcentration of organophosphorus compounds. sci-hub.sechromatographyonline.com A typical protocol involves conditioning an SPE cartridge, often with a polymeric sorbent, followed by loading a known volume of the water sample. After extraction, the cartridge is washed to remove co-extracted impurities and the target analyte is eluted with a small volume of an appropriate organic solvent. sci-hub.sechromatographyonline.com Magnetic solid-phase extraction (MSPE) using adsorbents like multi-walled carbon nanotubes has also emerged as an efficient alternative, simplifying the extraction process. chromatographyonline.comchromatographyonline.com

A generalized SPE protocol for water samples is outlined below:

Conditioning: The SPE cartridge (e.g., C18 or a polymeric sorbent) is conditioned sequentially with an organic solvent (e.g., methanol) and then with purified water to activate the stationary phase.

Loading: A filtered water sample, with pH adjusted if necessary, is passed through the cartridge at a controlled flow rate.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.

Elution: this compound is eluted with a strong organic solvent, such as acetonitrile or methanol, sometimes modified with an acid or base to ensure complete recovery.

Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the analytical instrument. sci-hub.se

Soil and Sediment Samples:

The analysis of soil and sediment matrices is more complex due to the strong interaction between the analyte and the solid matrix. tandfonline.comnih.gov The initial step typically involves an efficient extraction of the analyte from the solid phase. Common techniques include pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with a suitable solvent system. researchgate.net For organophosphorus compounds in soil, a mixture of a polar and a non-polar solvent, such as acetone (B3395972) and hexane, is often used. researchgate.net

Following extraction, a cleanup step is usually necessary to remove matrix components that can interfere with quantification. researchgate.net Dispersive liquid-liquid microextraction (DLLME) is a rapid and effective cleanup and preconcentration technique that has been applied to organophosphorus pesticides in soil extracts. nih.gov

A representative protocol for soil samples is summarized in the table below.

Table 1: Generalized Extraction and Cleanup Protocol for Soil Samples

| Step | Procedure | Details |

| 1. Extraction | Ultrasonic-Assisted Extraction (UAE) | A known mass of the soil sample is mixed with an extraction solvent (e.g., acetonitrile or an acetone/hexane mixture). The mixture is sonicated for a specified period (e.g., 15-30 minutes). |

| 2. Centrifugation | Phase Separation | The mixture is centrifuged at high speed to separate the solid soil particles from the liquid extract. |

| 3. Cleanup | Dispersive Solid-Phase Extraction (d-SPE) | The supernatant (extract) is transferred to a tube containing a mixture of sorbents (e.g., PSA, C18) to remove interfering compounds like fatty acids and pigments. The mixture is vortexed and centrifuged. |

| 4. Final Preparation | Evaporation and Reconstitution | The cleaned extract is evaporated and reconstituted in a suitable solvent for analysis. |

Biological Matrices: Plasma and Urine

Analysis in biological fluids is crucial for metabolism and exposure studies. The low concentrations of target analytes and the complexity of matrices like plasma and urine necessitate sensitive and robust analytical methods. chromatographyonline.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred technique for such applications. chromatographyonline.comlongdom.org

For dicarboxylic acids in biofluids, direct analysis is often hampered by poor ionization and retention on standard chromatography columns. chromatographyonline.comlongdom.org Therefore, a derivatization step is frequently incorporated into the sample preparation protocol to enhance sensitivity and chromatographic performance. chromatographyonline.com Reagents like dimethylaminophenacyl bromide (DmPABr) can be used to derivatize the carboxylic acid groups, which reverses their polarity and improves ionization efficiency in positive ion mode mass spectrometry. chromatographyonline.com

Table 2: Sample Preparation Protocol for Plasma/Urine

| Step | Procedure | Rationale |

| 1. Protein Precipitation | Addition of Acetonitrile | For plasma samples, this step removes proteins which can interfere with the analysis and damage the analytical column. The sample is vortexed and centrifuged. |

| 2. Supernatant Transfer | Isolation of Small Molecules | The supernatant containing the analyte and other small molecules is carefully transferred to a new tube. |

| 3. Derivatization | Reaction with Derivatizing Agent (e.g., DmPABr) | The extract is dried and reacted with a derivatizing agent to improve the analyte's chromatographic and mass spectrometric properties. chromatographyonline.com |

| 4. Dilution/Reconstitution | Final Sample Preparation | The derivatized sample is diluted or reconstituted in a solvent compatible with the LC-MS/MS mobile phase. |

Quantification Protocols

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the quantification of semi-volatile organophosphorus compounds. sci-hub.sechromatographyonline.com Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxylic acid groups into more volatile esters (e.g., methyl or ethyl esters). This process, known as esterification, is a common practice for the GC-MS analysis of acidic compounds. copernicus.org Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is highly suitable for the analysis of polar and thermally labile compounds, making it an excellent choice for this compound. chromatographyonline.comwalisongo.ac.id Reversed-phase liquid chromatography is commonly used for separation. As mentioned, derivatization can significantly improve the detection limits for dicarboxylic acids. chromatographyonline.comlongdom.org Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. longdom.org For alkyl organophosphates and dicarboxylic acids, LC-MS/MS methods have been shown to offer better performance at low concentrations compared to GC-MS. walisongo.ac.id

The performance of these analytical methods can be summarized by key validation parameters.